2-Chloro-1-methoxy-4-(trifluoromethoxy)benzene
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Overview
Description
2-Chloro-1-methoxy-4-(trifluoromethoxy)benzene is an organic compound characterized by the presence of a chloro, methoxy, and trifluoromethoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-methoxy-4-(trifluoromethoxy)benzene can be achieved through several methods. One common approach involves the trifluoromethoxylation of a suitable precursor. For instance, 4-chloro-1-(trifluoromethoxy)benzene can be synthesized via hydrogenolysis . This method involves the reduction of a precursor compound in the presence of a hydrogen source and a suitable catalyst.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-methoxy-4-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines.
Oxidation and Reduction: Reagents such as hydrogen gas and catalysts like palladium on carbon are used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while reduction reactions can produce dehalogenated compounds.
Scientific Research Applications
2-Chloro-1-methoxy-4-(trifluoromethoxy)benzene has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Chloro-1-methoxy-4-(trifluoromethoxy)benzene involves its interaction with molecular targets through various pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its effects are mediated by the formation of covalent bonds with target molecules, leading to changes in their structure and function .
Comparison with Similar Compounds
Similar Compounds
(Trifluoromethoxy)benzene: Similar in structure but lacks the chloro and methoxy groups.
4-Chlorobenzotrifluoride: Contains a chloro and trifluoromethyl group but lacks the methoxy group.
Uniqueness
2-Chloro-1-methoxy-4-(trifluoromethoxy)benzene is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-chloro-1-methoxy-4-(trifluoromethoxy)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3O2/c1-13-7-3-2-5(4-6(7)9)14-8(10,11)12/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWLBPRIUUAVSEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)OC(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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